molecular formula C36H71NO3 B3025721 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide CAS No. 252039-53-5

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide

Cat. No. B3025721
CAS RN: 252039-53-5
M. Wt: 566.0 g/mol
InChI Key: VODZWWMEJITOND-ZQWWOPGHSA-N
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Description

“N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide” is a type of organic compound . It belongs to the class of compounds known as ceramides . Ceramides are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .


Molecular Structure Analysis

The molecular formula of this compound is C20H39NO3 . It has an average mass of 341.5286 Da and a monoisotopic mass of 341.292994119 Da . The InChI Key is BLTCBVOJNNKFKC-KTEGJIGUSA-N .

Scientific Research Applications

Neuromodulation and Sleep Regulation

Amide derivatives of fatty acids, including compounds structurally related to N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, have been found to act as novel neuromodulators. In a study conducted by Huidobro-Toro and Harris (1996), these derivatives were isolated from cerebrospinal fluid of sleep-deprived animals and shown to induce sleep in rats. Specifically, the research highlighted how these compounds, such as cis-9,10-Octadecenamide, can modulate 5-hydroxytrypamine (5-HT) receptors, which are crucial for regulating sleep, alertness, and mood (Huidobro-Toro & Harris, 1996).

Mechano-Responsive Properties in Molecular Gels

Research by Mallia and Weiss (2015) explored the self-assembly and gelation behavior of a series of compounds structurally related to this compound. This study provided insights into the mechano-responsive properties of these compounds in various molecular gels, focusing on the recovery of viscoelasticity after destructive shear and the dynamics of aggregation in sol-to-gel transformations (Mallia & Weiss, 2015).

Potential Anticancer Activity

Eltamany et al. (2015) investigated the anticancer activity of extracts from the Red Sea sponge Spheciospongia vagabunda, which included new ceramides structurally similar to this compound. These compounds displayed potential cytotoxicity against liver and breast cancer cell lines, suggesting a possible role in cancer therapy (Eltamany et al., 2015).

Antileukemic Activities

In the study by Azuma et al. (2003), derivatives of naturally occurring symbioramide, structurally related to this compound, were synthesized and tested for their antileukemic activities. The research aimed to evaluate the effectiveness of these compounds against leukemia cells, highlighting their potential in developing new antileukemic therapies (Azuma et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is Neutral ceramidase , an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

This interaction may inhibit the enzyme’s activity, leading to alterations in the metabolism of sphingolipids .

Biochemical Pathways

The compound’s interaction with Neutral ceramidase affects the sphingolipid metabolic pathway. Sphingolipids are essential components of cell membranes and have been implicated in various cellular processes, including signal transduction and cell recognition . By inhibiting Neutral ceramidase, the compound may disrupt these processes, leading to changes in cellular function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Neutral ceramidase and the subsequent disruption of the sphingolipid metabolic pathway . This disruption can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects .

properties

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-ZQWWOPGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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